molecular formula C18H29NO6 B14368856 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol CAS No. 90176-93-5

4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol

Cat. No.: B14368856
CAS No.: 90176-93-5
M. Wt: 355.4 g/mol
InChI Key: IOHIAXLFAQGYBY-UHFFFAOYSA-N
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Description

4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with the molecular formula C18H29NO6 It is characterized by the presence of a nitro group, a methoxy group, and a dibutoxypropyl side chain attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol typically involves the following steps:

    Alkylation: The methoxy group is introduced through an alkylation reaction using methanol and a suitable catalyst.

    Butoxylation: The dibutoxypropyl side chain is added via a reaction with 2,2-dibutoxypropane under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dibutoxypropyl groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-aminophenol.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, or other cellular processes depending on its specific application.

Comparison with Similar Compounds

    4-(2,2-Dibutoxypropyl)-2-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(2,2-Dibutoxypropyl)-2-nitrophenol: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-Methoxy-6-nitrophenol: Lacks the dibutoxypropyl side chain, which may influence its biological activity and industrial applications.

Uniqueness: 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90176-93-5

Molecular Formula

C18H29NO6

Molecular Weight

355.4 g/mol

IUPAC Name

4-(2,2-dibutoxypropyl)-2-methoxy-6-nitrophenol

InChI

InChI=1S/C18H29NO6/c1-5-7-9-24-18(3,25-10-8-6-2)13-14-11-15(19(21)22)17(20)16(12-14)23-4/h11-12,20H,5-10,13H2,1-4H3

InChI Key

IOHIAXLFAQGYBY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])OCCCC

Origin of Product

United States

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